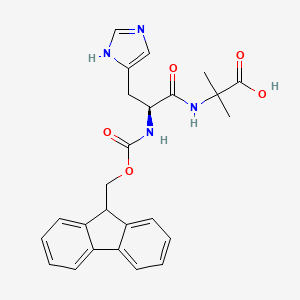

Fmoc-His-Aib-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C25H26N4O5 |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-2-methylpropanoic acid |

InChI |

InChI=1S/C25H26N4O5/c1-25(2,23(31)32)29-22(30)21(11-15-12-26-14-27-15)28-24(33)34-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,12,14,20-21H,11,13H2,1-2H3,(H,26,27)(H,28,33)(H,29,30)(H,31,32)/t21-/m0/s1 |

InChI Key |

DRXNKOXLDLFGEG-NRFANRHFSA-N |

Isomeric SMILES |

CC(C)(C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Foundational & Exploratory

Fmoc-His-Aib-OH CAS number 1446013-08-6

An In-Depth Technical Guide to Fmoc-His-Aib-OH CAS Number 1446013-08-6

Introduction

This compound, available as a trifluoroacetate (TFA) salt under CAS number 1446013-08-6, is a crucial dipeptide intermediate in the field of peptide chemistry and pharmaceutical development.[][2][3] Its structure incorporates key features that make it valuable for the synthesis of complex peptides, most notably as a building block for the glucagon-like peptide-1 (GLP-1) receptor agonist, Semaglutide, used in the treatment of type 2 diabetes.[][3][4]

This guide provides a comprehensive overview of this compound, including its chemical properties, applications, and relevant experimental protocols for researchers and drug development professionals.

Core Components:

-

Fmoc (9-Fluorenylmethoxycarbonyl): A base-labile protecting group for the N-terminus of the histidine amino acid.[] It is widely used in solid-phase peptide synthesis (SPPS) to prevent unwanted reactions during the sequential addition of amino acids.[]

-

His (Histidine): A naturally occurring amino acid with an imidazole side chain. The histidine residue is significant in many biological processes, including enzyme catalysis and metal ion binding.[] In peptide synthesis, the imidazole side chain is often protected (e.g., with Trityl (Trt) or Boc) to prevent side reactions and racemization, a process to which histidine is particularly susceptible.[5][6]

-

Aib (α-aminoisobutyric acid): An unnatural, non-proteinogenic amino acid.[] The presence of two methyl groups on its α-carbon introduces steric hindrance that promotes the formation of stable helical structures in peptides.[][6] This structural constraint also confers resistance to enzymatic degradation, particularly by dipeptidyl peptidase-4 (DPP-IV), which is crucial for extending the half-life of peptide drugs like Semaglutide.[4]

Physicochemical and Technical Data

The properties of this compound TFA salt are summarized below. Data is aggregated from various chemical suppliers.

Table 1: General and Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1446013-08-6 | [2][3][4][7][8] |

| Molecular Formula | C25H26N4O5 · C2HF3O2 (TFA Salt) | [][7] |

| Molecular Weight | 576.53 g/mol (TFA Salt) | [][3][4] |

| IUPAC Name | 2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-2-methylpropanoic acid;2,2,2-trifluoroacetic acid | [4] |

| Synonyms | Fmoc-L-His-Aib-OH trifluoroacetate, N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-histidyl-aminoisobutyric acid trifluoroacetate | [7] |

| Appearance | White to Off-white Powder or Crystals |[][3][4] |

Table 2: Quality and Storage Specifications

| Specification | Value | Source |

|---|---|---|

| Purity | ≥98% or ≥99.0% | [][4][7] |

| Individual Impurity | < 0.1% | [4] |

| Storage Conditions | -20°C, keep refrigerated and sealed, avoid light | [4][8][9] |

| Shipping Conditions | Ambient Temperature |[8] |

Applications in Research and Drug Development

This compound is a specialized building block primarily utilized in the following areas:

-

Semaglutide Synthesis: It serves as a key intermediate for the synthesis of Semaglutide.[][9][10] Specifically, it introduces the histidine and Aib residues at the 7th and 8th positions of the peptide chain, respectively.[4]

-

Solid-Phase Peptide Synthesis (SPPS): As an Fmoc-protected dipeptide, it is used in SPPS to construct custom peptide sequences.[] The use of a dipeptide can help overcome challenges in coupling sterically hindered amino acids like Aib.

-

Peptide Stability Studies: The incorporation of Aib enhances the structural stability of the resulting peptide, making it a valuable tool for researchers studying resistance to proteolysis and the interaction of peptides with biological macromolecules.[]

-

Protein Engineering: Researchers use building blocks like this compound to design novel proteins and enzymes with enhanced stability or functionality.[]

Logical and Experimental Workflows

Role in Semaglutide Synthesis

This compound is a critical component in the multi-step synthesis of the active pharmaceutical ingredient (API) Semaglutide. The workflow highlights its position as a foundational fragment of the final peptide.

Caption: Role of this compound as an intermediate in Semaglutide synthesis.

General Fmoc-SPPS Workflow

The primary application of Fmoc-protected amino acids is in Solid-Phase Peptide Synthesis (SPPS). The following diagram illustrates the iterative cycle used to build a peptide chain on a solid support.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Experimental Protocols

While proprietary industrial synthesis methods may vary, a representative protocol for the coupling step in peptide synthesis can be described based on established chemical principles. The following outlines a general procedure for activating this compound and coupling it to a resin for SPPS.

Synthesis of an Activated Ester of a Protected Dipeptide

This protocol is adapted from a similar synthesis involving Fmoc-His(Trt)-Aib-OH and is representative of a method to prepare the dipeptide for coupling.[11][12]

Objective: To activate the C-terminal carboxyl group of the protected dipeptide for efficient amide bond formation.

Materials:

-

Fmoc-His(Trt)-Aib-OH (or this compound)

-

Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

-

N-hydroxysuccinimide (NHS) or Oxyma Pure

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Stir plate and magnetic stir bar

-

Reaction vessel

Procedure:

-

Dissolution: Dissolve Fmoc-His(Trt)-Aib-OH (1.0 equivalent) in anhydrous THF or DMF in a suitable reaction vessel.

-

Activator Addition: Add N-hydroxysuccinimide (NHS) (1.1 to 1.2 equivalents) to the solution.

-

Coupling Agent Addition: Add Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the stirring solution. The reaction mixture may become cloudy as dicyclohexylurea (DCU) byproduct precipitates.

-

Reaction: Allow the solution to stir at room temperature for 16-24 hours to ensure complete formation of the NHS ester.

-

Byproduct Removal: Filter the reaction mixture to remove the precipitated DCU.

-

Solvent Removal: Evaporate the solvent from the filtrate in vacuo to yield the crude activated ester.

-

Usage: The resulting activated dipeptide can be used directly in the next coupling step of an SPPS protocol without further purification.

Standard Coupling Protocol in Fmoc-SPPS

Objective: To couple this compound to a deprotected amino group on a solid-phase resin.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound (pre-activated or for in situ activation)

-

Coupling reagents: HBTU/HATU and a tertiary base like N,N-Diisopropylethylamine (DIEA) or DIC/Oxyma Pure.[11][13]

-

Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

-

SPPS reaction vessel

Procedure:

-

Resin Preparation: Start with the solid support resin which has the N-terminal Fmoc group removed from the growing peptide chain (a free amine is present).

-

Activation Mixture: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and an activating agent (e.g., HBTU, 3-5 equivalents) in DMF or NMP. Add DIEA (6-10 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activation mixture to the resin in the reaction vessel.

-

Agitation: Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature to ensure the coupling reaction goes to completion.

-

Washing: After the coupling is complete, drain the reaction solvent and thoroughly wash the resin multiple times with DMF and then Dichloromethane (DCM) to remove excess reagents and byproducts.[11]

-

Confirmation: A small sample of the resin can be tested (e.g., via a Kaiser test) to confirm the complete consumption of the free amine, indicating a successful coupling. The cycle of deprotection and coupling is then repeated for the next amino acid.[13]

References

- 2. This compound TFA | Semaglutide Peptide Intermediate | Baishixing | ETW [etwinternational.com]

- 3. This compound.TFA - Protheragen [protheragen.ai]

- 4. This compound TFA - Morning Shine [mspharmx.com]

- 5. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 6. chempep.com [chempep.com]

- 7. Bot Detection [iris-biotech.de]

- 8. This compound, TFA salt, 1446013-08-6 | BroadPharm [broadpharm.com]

- 9. omizzur.com [omizzur.com]

- 10. Semaglutide Intermediates | Peptide Synthesis Materials | Baishixing [aminoacids-en.com]

- 11. CN105154498A - Semi-recombinant preparation of GLP-1 analogues - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on Fmoc-His-Aib-OH TFA Salt

This technical guide provides a comprehensive overview of Fmoc-His-Aib-OH TFA salt, a key intermediate in the synthesis of peptide therapeutics. The document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. It covers the physicochemical properties, synthesis, and analysis of this compound, offering detailed experimental protocols and a conceptual workflow.

This compound is a dipeptide derivative composed of Histidine (His) and α-aminoisobutyric acid (Aib). The N-terminus is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, a common protecting group in solid-phase peptide synthesis (SPPS) that prevents non-specific reactions[]. The presence of Aib, an unnatural amino acid, is significant as it enhances the structural stability of polypeptide chains, often by promoting helical conformations. This stability can increase resistance to degradation by enzymes like dipeptidyl peptidase-4 (DPP-4)[][2].

The compound is widely utilized as a building block in the synthesis of Semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes[][2][3]. The histidine residue is crucial for the biological activity of many peptides, playing roles in metal ion binding, enzyme catalysis, and signal transduction[]. This guide will delve into the technical details necessary for its effective use in a research and development setting.

Physicochemical Data

The quantitative data for this compound and its trifluoroacetic acid (TFA) salt are summarized below. TFA is frequently used during the synthesis and purification (specifically in reverse-phase HPLC) of peptides, acting as a cleavage agent and an ion-pairing reagent[4][5]. Consequently, the final lyophilized peptide is often obtained as a TFA salt[4].

| Compound/Component | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| This compound | C₂₅H₂₆N₄O₅ | 462.51 | Molecular weight of the free dipeptide derivative[6][7]. |

| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ or CF₃CO₂H | 114.02 | Molecular weight of the counterion[7]. |

| This compound TFA Salt | C₂₇H₂₇F₃N₄O₇ | 576.53 | Combined molecular weight of the peptide and one TFA molecule[2][3][8][9]. |

Experimental Protocols

Synthesis of this compound

This protocol describes a general liquid-phase method for coupling Fmoc-protected histidine to an Aib-ester, followed by deprotection to yield the final product. This method is adapted from established peptide coupling techniques[10].

Materials:

-

Fmoc-L-His(Trt)-OH (or another side-chain protected Fmoc-His derivative)

-

2-Aminoisobutyric acid tert-butyl ester hydrochloride

-

Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate (EA), Petroleum ether or n-heptane

-

Reagents for deprotection: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS)

Procedure:

-

Coupling Reaction:

-

Dissolve Fmoc-L-His(Trt)-OH (1 eq) in THF or DCM.

-

Add DIPEA (2 eq) and stir until the starting material is fully dissolved.

-

Add the coupling reagents, such as DIC (1.3 eq) and HOBt (1.3 eq).

-

Add 2-aminoisobutyric acid tert-butyl ester hydrochloride (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 5-6 hours, monitoring completion by TLC or HPLC.

-

-

Work-up and Purification of Protected Dipeptide:

-

Once the reaction is complete, concentrate the solution under reduced pressure.

-

Dissolve the residue in ethyl acetate (EA).

-

Wash the organic phase twice with purified water and once with a saturated aqueous sodium chloride solution.

-

Collect the organic phase, dry it over sodium sulfate, and concentrate it.

-

Crystallize the crude product by adding the concentrated solution dropwise to cold n-heptane or petroleum ether.

-

Filter the resulting solid and dry it under a vacuum to obtain the protected intermediate, Fmoc-His(Trt)-Aib-OtBu.

-

-

Deprotection:

-

Dissolve the protected dipeptide intermediate in DCM.

-

Add trifluoroacetic acid (TFA) and a scavenger, such as triisopropylsilane (TIS), to the solution. This step removes both the trityl (Trt) group from the histidine side chain and the tert-butyl (OtBu) ester group from Aib.

-

Stir the reaction at room temperature for approximately 4 hours until deprotection is complete.

-

Concentrate the reaction mixture to yield the final product, this compound, as its TFA salt.

-

Analysis and Removal of Residual TFA

Residual TFA can be toxic in biological assays, necessitating its removal or exchange for a more biocompatible counterion like acetate or hydrochloride[11][12]. This protocol outlines methods for TFA quantification and exchange.

Materials:

-

This compound TFA salt

-

Solvents: Deionized water, Acetonitrile

-

For TFA Exchange: 100 mM Hydrochloric acid (HCl) or an anion-exchange resin

-

Analytical Equipment: HPLC with UV and/or Evaporative Light-Scattering Detector (ELSD), Ion Chromatography (IC) system, or ¹⁹F-NMR spectrometer.

Procedure for TFA Analysis (Ion Chromatography):

-

Sample Preparation: Accurately weigh and dissolve the peptide TFA salt in deionized water to a known concentration (e.g., 40 µg/mL)[5].

-

Chromatography:

-

Use an anion-exchange column (e.g., IonPac® AS14) with a suppressed conductivity detector[5].

-

The eluent is typically a sodium carbonate/sodium bicarbonate buffer.

-

Inject the sample and monitor for the TFA peak.

-

-

Quantification: Compare the peak area of the sample to a standard curve prepared from known concentrations of sodium trifluoroacetate to determine the TFA content.

Procedure for TFA/HCl Exchange:

-

Dissolve the peptide TFA salt in a 100 mM HCl solution[11].

-

Allow the solution to stand at room temperature for several minutes.

-

Freeze the solution rapidly using liquid nitrogen.

-

Lyophilize the frozen solution to dryness to obtain the peptide as its hydrochloride salt[11].

-

Repeat the process 1-2 more times to ensure complete removal of TFA[4].

-

Analyze the final product using Ion Chromatography or ¹⁹F-NMR to confirm the absence or significant reduction of TFA.

Workflow and Pathway Visualizations

The following diagrams illustrate key processes related to this compound TFA salt.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Simplified GLP-1 signaling pathway relevant to Semaglutide.

References

- 2. This compound TFA - Morning Shine [mspharmx.com]

- 3. This compound.TFA-CongenPharma_Providing sustainable and affordable peptides [congenpharma.com]

- 4. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. This compound, TFA salt, 1446013-08-6 | BroadPharm [broadpharm.com]

- 7. Bot Detection [iris-biotech.de]

- 8. This compound - CD Bioparticles [cd-bioparticles.net]

- 9. chempep.com [chempep.com]

- 10. Dipeptide fragment derivative for synthesizing semaglutide and preparation method of dipeptide fragment derivative - Eureka | Patsnap [eureka.patsnap.com]

- 11. peptide.com [peptide.com]

- 12. omizzur.com [omizzur.com]

Technical Whitepaper: The Mechanism and Application of Fmoc-His-Aib-OH in Suppressing Racemization during Solid-Phase Peptide Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The incorporation of histidine into synthetic peptides via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is fraught with the significant risk of racemization, compromising the stereochemical integrity and biological activity of the final product. This technical guide provides an in-depth analysis of the underlying mechanism of histidine racemization and presents the use of the dipeptide building block, Fmoc-His-Aib-OH, as a robust solution. We detail its mechanism of action, which relies on a combination of pre-formed peptide bond stability and steric hindrance imparted by the α-aminoisobutyric acid (Aib) residue. This guide includes quantitative data on the extent of racemization with standard reagents, a detailed experimental protocol for the application of this compound, and workflow diagrams to aid researchers in its practical implementation.

The Challenge: Racemization of Histidine in Fmoc-SPPS

Solid-Phase Peptide Synthesis (SPPS) using the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern peptide synthesis. However, certain amino acids are notoriously prone to side reactions, with histidine being a primary example. The principal challenge during the incorporation of Fmoc-His-OH is the loss of chiral purity at its α-carbon, a process known as racemization.

Mechanism of Racemization: The racemization of histidine is primarily facilitated by its imidazole side chain, particularly the π-nitrogen, during the carboxyl group activation step required for peptide bond formation. The process proceeds as follows:

-

Activation: The carboxyl group of Fmoc-His(Trt)-OH is activated by a coupling reagent (e.g., HBTU, HATU, or a carbodiimide like DIC) to form a highly reactive species, such as an active ester.

-

Enolization: The π-nitrogen of the imidazole ring acts as an internal base, abstracting the acidic proton from the α-carbon.

-

Planar Intermediate: This abstraction leads to the formation of a planar enolate or a related oxazolone intermediate.

-

Reprotonation: This planar intermediate can be reprotonated from either face with nearly equal probability, resulting in a mixture of the desired L-histidine and the undesired D-histidine enantiomers in the peptide sequence.

This side reaction is exacerbated by factors such as prolonged activation times, elevated temperatures, and the choice of coupling reagents.[1][2] The resulting diastereomeric impurities are often difficult to separate from the target peptide, leading to reduced yields and potentially altered biological activity.

The Solution: this compound Dipeptide Strategy

A highly effective strategy to mitigate histidine racemization is the use of pre-formed dipeptide building blocks, such as this compound.[3] This approach physically protects the vulnerable chiral center of the histidine residue. α-Aminoisobutyric acid (Aib) is an achiral, non-proteinogenic amino acid notable for the gem-dimethyl group on its α-carbon, which introduces significant steric hindrance and conformational constraints.[4]

Core Mechanism of Action: The protective action of this compound is twofold:

-

Peptide Bond Protection: By using a dipeptide, the histidine residue is already incorporated into a stable amide bond. Its carboxyl group is not activated during its introduction into the peptide chain, thereby bypassing the primary racemization pathway for this residue. The activation will instead occur on the carboxyl group of the C-terminal Aib.

-

Steric Hindrance: The two methyl groups on the α-carbon of the adjacent Aib residue create a sterically crowded environment. This bulkiness physically shields the α-carbon of the preceding histidine residue, hindering the approach of bases and reducing the likelihood of proton abstraction during subsequent activation and coupling cycles. This conformational rigidity is a key feature of Aib-containing peptides.[5]

The diagram below illustrates the racemization pathway for a standard Fmoc-His(Trt)-OH monomer versus the protective nature of the this compound dipeptide.

Quantitative Data on Histidine Racemization

| Coupling Condition | Temperature | % D-His Isomer Formed | Reference |

| DIC/Oxyma in DMF | Room Temp. | 1.8% | [6] |

| DIC/Oxyma in DMF | 55 °C | 31.0% | [6] |

| HCTU/6-Cl-HOBt/DIPEA (0 min pre-activation) | Room Temp. | 1.0% | [1] |

| HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | Room Temp. | 7.8% | [1] |

| Microwave-assisted (His(Trt) coupling) | 50 °C | 6.8% | [7] |

| Microwave-assisted (His(Trt) coupling) | 90 °C | >16% | [7] |

| Table 1: Documented racemization levels for Fmoc-L-His(Trt)-OH in peptide synthesis. |

To illustrate the efficacy of alternative strategies in suppressing this side reaction, the table below shows a comparison between Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH, where the imidazole nitrogen is protected differently. This data serves as a proxy to demonstrate the potential for significant racemization reduction, similar to what is expected with the dipeptide strategy.

| Histidine Derivative | Coupling Condition (Microwave) | % D-His Isomer Formed | Reference |

| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.80% | [7] |

| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18% | [7] |

| Fmoc-His(Trt)-OH | 90 °C | >16% | [7] |

| Fmoc-His(Boc)-OH | 90 °C | 0.81% | [7] |

| Table 2: Comparative racemization levels using an alternative side-chain protection strategy. |

Experimental Protocol: Incorporation of this compound

This section provides a representative protocol for the manual incorporation of this compound into a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

-

Resin: Pre-swollen peptide-resin with a free N-terminal amine.

-

Dipeptide: this compound (3 equivalents relative to resin loading).

-

Coupling Reagent: HATU (2.9 equivalents).

-

Base: N,N-Diisopropylethylamine (DIPEA) (6 equivalents).

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF).

-

Deprotection Solution: 20% piperidine in DMF (v/v).

-

Washing Solvents: DMF, Dichloromethane (DCM).

Procedure (Single Coupling Cycle):

-

Resin Preparation:

-

Ensure the N-terminal Fmoc group of the peptide-resin has been removed by treating with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

-

Wash the deprotected resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in a minimal amount of DMF.

-

Add DIPEA (6 eq.) to the activation mixture.

-

Allow the mixture to pre-activate for 2-5 minutes. Note: Due to the steric hindrance of Aib, ensuring complete activation is crucial.

-

-

Coupling Reaction:

-

Add the activated dipeptide solution to the washed, deprotected resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours. Note: Coupling of sterically hindered residues like Aib may require longer reaction times than standard amino acids.

-

Perform a Kaiser test (or other ninhydrin-based test) on a small sample of beads to monitor the reaction progress. A negative result (colorless/yellow beads) indicates complete coupling.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the peptide-resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

-

-

Cycle Repetition:

-

The resin is now ready for the next deprotection and coupling cycle.

-

The workflow for a standard Fmoc-SPPS cycle is visualized below.

Decision Framework for Implementation

While the this compound strategy is highly effective, it involves a higher reagent cost compared to using a standard monomer. Therefore, its use should be judicious. The following decision tree provides a logical framework for researchers.

Conclusion

The racemization of histidine remains a significant obstacle in Fmoc-SPPS, capable of compromising the purity and function of synthetic peptides. The use of the dipeptide building block this compound provides a powerful and effective solution. Its mechanism of action, founded on the dual principles of peptide bond protection and steric hindrance from the Aib residue, effectively circumvents the chemical pathway leading to racemization. While associated with higher initial costs, the implementation of this strategy is strongly recommended for the synthesis of high-purity peptides, particularly for therapeutic applications or in challenging synthetic contexts, ensuring the production of chirally pure and reliable products.

References

- 1. Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N뱉DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis [acs.figshare.com]

- 2. m.youtube.com [m.youtube.com]

- 3. peptide.com [peptide.com]

- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 5. chempep.com [chempep.com]

- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

The Strategic Incorporation of Fmoc-His-Aib-OH in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The dipeptide Fmoc-His-Aib-OH, a cornerstone building block in modern peptide synthesis, offers a unique combination of properties that address critical challenges in medicinal chemistry. Its strategic application enables the development of more stable, potent, and targeted peptide therapeutics. This technical guide provides an in-depth exploration of the applications of this compound, focusing on its role in the synthesis of GLP-1 receptor agonists and its emerging potential in antimicrobial and anticancer peptide design. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in leveraging this versatile dipeptide.

Core Applications of this compound in Peptide-Based Drug Discovery

This compound is a synthetic dipeptide composed of three key components:

-

Fmoc (9-fluorenylmethoxycarbonyl): A base-labile protecting group for the N-terminus of the peptide, crucial for stepwise solid-phase peptide synthesis (SPPS).

-

His (Histidine): An amino acid with an imidazole side chain that is frequently involved in biological activity, including receptor binding, metal ion coordination, and enzymatic catalysis.[1] However, histidine is notably susceptible to racemization during peptide synthesis.[2] The use of a side-chain protecting group, such as Trityl (Trt), is often employed to mitigate this issue.[3][4]

-

Aib (α-aminoisobutyric acid): A non-proteinogenic amino acid characterized by a gem-dimethyl group at the α-carbon. This unique structure imparts significant conformational constraints, promoting the formation of stable helical structures in peptides.[5][6] This increased stability enhances resistance to proteolytic degradation, thereby improving the peptide's in vivo half-life.[5]

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Semaglutide , a potent glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes and obesity.[1] The incorporation of the His-Aib motif at the N-terminus of GLP-1 analogues serves a dual purpose: the histidine residue is critical for receptor interaction, while the Aib residue protects the peptide from degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), which rapidly inactivates native GLP-1.[7]

Beyond GLP-1 analogues, the unique properties of the His-Aib motif are being explored in other therapeutic areas:

-

Antimicrobial Peptides (AMPs): The incorporation of histidine and Aib into peptide sequences is a promising strategy for developing novel antimicrobial agents.[8] Histidine's imidazole side chain can contribute to the peptide's activity in acidic environments, characteristic of microbial infections, while Aib enhances structural stability, a key feature of many potent AMPs.[8][9]

-

Anticancer Peptides (ACPs): The development of peptides with anticancer properties is a growing field of research.[10][11][12] The structural stability conferred by Aib, combined with the potential for histidine to interact with the tumor microenvironment, makes the His-Aib motif an interesting component in the design of novel ACPs.[13]

Quantitative Data on the Synthesis of Peptides Utilizing a His-Aib Motif

The efficiency of coupling dipeptide fragments like this compound is a critical factor in the overall yield and purity of the final peptide therapeutic. The choice of coupling reagent, in particular, can significantly impact the outcome. The following table summarizes purity data from the synthesis of Semaglutide using a Boc-protected His-Aib dipeptide, highlighting the influence of different condensing agents.

| Dipeptide Fragment | Coupling Reagent | Purity of Crude Semaglutide | Maximum Impurity | Reference |

| Boc-His(Trt)-Aib-OH | TBTU / DIEA | 72.088% | 6.843% | [7] |

| Boc-His(Trt)-Aib-OH | HATU / DIEA | 71.369% | 4.609% | [7] |

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a GLP-1 Analogue

This protocol provides a generalized workflow for the manual or automated solid-phase synthesis of a GLP-1 analogue incorporating the His-Aib motif.

1. Resin Preparation:

-

Start with a suitable resin, such as a pre-loaded Fmoc-Gly-Wang resin.[6]

-

Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for 1 hour.[6]

2. Iterative Deprotection and Coupling Cycles:

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid by treating the resin with a 20% solution of piperidine in DMF.[3] The reaction is typically carried out for 5-15 minutes.[6]

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the Fmoc-piperidine adduct.[6] A ninhydrin test can be performed to confirm the presence of a free amine.

-

Amino Acid Coupling:

-

For standard amino acids, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent (e.g., HBTU, HATU, or DIC, 3-5 equivalents), and an additive (e.g., HOBt or Oxyma, 3-5 equivalents) in DMF.[14]

-

Add a base, such as N,N-diisopropylethylamine (DIEA), to the activation mixture.[14]

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

3. Coupling of the this compound Dipeptide:

-

In the final coupling steps, utilize the pre-formed Fmoc-His(Trt)-Aib-OH dipeptide.

-

Activate the dipeptide using a suitable coupling reagent (e.g., HATU/DIEA) and couple it to the N-terminus of the peptide chain on the resin.[7]

4. Side Chain Modification (for Semaglutide):

-

Selectively deprotect the side chain of the lysine residue to which the fatty acid moiety will be attached.

-

Couple the fatty acid side chain, which is typically activated as an ester, to the lysine side chain.

5. Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it.

-

Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the primary cleavage agent and scavengers (e.g., triisopropylsilane (TIS) and water) to protect sensitive amino acid side chains.[15] The cleavage reaction is usually carried out for 2-3 hours at room temperature.

6. Precipitation and Purification:

-

Filter the resin and precipitate the crude peptide from the cleavage cocktail by adding cold diethyl ether.

-

Centrifuge to pellet the crude peptide, wash with cold ether, and dry under vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Visualization of Relevant Pathways and Workflows

GLP-1 Receptor Signaling Pathway

The therapeutic effect of GLP-1 receptor agonists like Semaglutide is mediated through the activation of the GLP-1 receptor, a G-protein coupled receptor (GPCR). The binding of the agonist initiates a signaling cascade that ultimately leads to enhanced glucose-dependent insulin secretion from pancreatic beta cells.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides using Fmoc chemistry on a solid support follows a cyclical process of deprotection, coupling, and washing.

Conclusion

This compound is a valuable and versatile dipeptide building block in medicinal chemistry. Its primary application in the synthesis of GLP-1 receptor agonists like Semaglutide has demonstrated its effectiveness in creating more stable and potent peptide therapeutics. The unique combination of a biologically active histidine residue and a conformationally constraining Aib residue addresses key challenges in peptide drug development. Furthermore, the emerging applications of the His-Aib motif in antimicrobial and anticancer peptide design suggest a broader potential for this dipeptide. The detailed protocols and pathway visualizations provided in this guide are intended to equip researchers with the knowledge to effectively utilize this compound in their drug discovery and development endeavors. As the field of peptide therapeutics continues to expand, the strategic use of such well-designed building blocks will be paramount to success.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and <i>N</i><sup>α</sup>-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis [scite.ai]

- 3. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. Synthesis method of semaglutide - Eureka | Patsnap [eureka.patsnap.com]

- 8. Modulation of Antimicrobial Activities of Aib-Based Artificial Amphipathic α-Helical Peptides by Incorporating Histidine Residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial peptides - Wikipedia [en.wikipedia.org]

- 10. Strategy to Enhance Anticancer Activity and Induced Immunogenic Cell Death of Antimicrobial Peptides by Using Non-Nature Amino Acid Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Silico Design of Anticancer Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial peptides with anticancer activity: Today status, trends and their computational design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. US20130030148A1 - Process for the synthesis of (aib8,35)hglp-1(7-36)-nh2 - Google Patents [patents.google.com]

- 15. Overview of Custom Peptide Synthesis [peptide2.com]

Structural Characterization of Fmoc-His-Aib-OH by NMR: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-His-Aib-OH is a crucial dipeptide intermediate utilized in the synthesis of peptide-based therapeutics, most notably as a precursor for the GLP-1 receptor agonist, Semaglutide. A thorough understanding of its structural properties is paramount for quality control, process optimization, and ensuring the integrity of the final active pharmaceutical ingredient. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules in solution. This guide provides a comprehensive overview of the structural characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Molecular Structure

This compound consists of a histidine (His) residue and an aminoisobutyric acid (Aib) residue. The N-terminus of the histidine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

Chemical Structure: (S)-2-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid

Predicted NMR Data

Predicted ¹H NMR Chemical Shifts

The following table summarizes the predicted proton chemical shifts (δ) in ppm for this compound. The ranges provided account for typical variations due to solvent effects and conformational averaging.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Fmoc Group | |||

| Fmoc-H1, H8 | 7.70 - 7.85 | d | Aromatic protons of the fluorenyl group. |

| Fmoc-H4, H5 | 7.55 - 7.70 | d or t | Aromatic protons of the fluorenyl group. |

| Fmoc-H2, H3, H6, H7 | 7.25 - 7.45 | t or m | Aromatic protons of the fluorenyl group. |

| Fmoc-CH₂ | 4.30 - 4.50 | d | Methylene protons adjacent to the oxygen. |

| Fmoc-CH | 4.15 - 4.30 | t | Methine proton of the fluorenyl group. |

| Histidine Residue | |||

| His-NH (amide) | 8.00 - 8.50 | d | Amide proton, coupling to His-αH. |

| His-Im-H2 | 8.50 - 9.00 | s | Imidazole ring proton. |

| His-Im-H4(5) | 7.00 - 7.50 | s | Imidazole ring proton. |

| His-αH | 4.50 - 4.80 | q or dd | Alpha-proton of histidine. |

| His-βH₂, βH'₂ | 3.00 - 3.30 | m | Beta-protons of histidine, diastereotopic. |

| Aib Residue | |||

| Aib-NH (amide) | 7.80 - 8.30 | s | Amide proton, no coupling to adjacent quaternary carbon. |

| Aib-CH₃ (x2) | 1.40 - 1.60 | s | Two magnetically equivalent methyl groups. |

| Carboxylic Acid | |||

| COOH | 10.0 - 12.0 | br s | Carboxylic acid proton, often broad and may exchange with solvent. |

Predicted ¹³C NMR Chemical Shifts

The table below outlines the predicted carbon-13 chemical shifts (δ) in ppm for this compound.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Fmoc Group | |

| Fmoc-CO | 155.0 - 157.0 |

| Fmoc-C9 | 46.0 - 48.0 |

| Fmoc-CH₂O | 66.0 - 68.0 |

| Fmoc-C4a, C4b | 143.0 - 145.0 |

| Fmoc-C8a, C9a | 140.0 - 142.0 |

| Fmoc-C1-C8 (aromatic) | 119.0 - 128.0 |

| Histidine Residue | |

| His-CO | 170.0 - 173.0 |

| His-αC | 53.0 - 56.0 |

| His-βC | 28.0 - 32.0 |

| His-Im-C2 | 134.0 - 137.0 |

| His-Im-C4 | 130.0 - 133.0 |

| His-Im-C5 | 116.0 - 119.0 |

| Aib Residue | |

| Aib-CO | 175.0 - 178.0 |

| Aib-αC | 56.0 - 59.0 |

| Aib-CH₃ (x2) | 24.0 - 27.0 |

Experimental Protocols

A detailed and robust experimental setup is critical for obtaining high-quality NMR data for structural elucidation.

Sample Preparation

-

Dissolution : Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent. Commonly used solvents for peptides include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). DMSO-d₆ is often preferred as it minimizes the exchange of labile amide protons with the solvent.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for accurate chemical shift referencing.

-

Filtration : If any particulate matter is present, filter the sample through a glass wool plug directly into the NMR tube to prevent shimming issues and line broadening.

1D NMR Spectroscopy

-

¹H NMR : Acquire a standard one-dimensional proton NMR spectrum to identify all proton-containing functional groups and to assess the purity of the sample.

-

¹³C NMR : Acquire a proton-decoupled carbon-13 NMR spectrum to identify all unique carbon environments. Due to the low natural abundance of ¹³C, a longer acquisition time may be necessary to achieve an adequate signal-to-noise ratio.

2D NMR Spectroscopy

For unambiguous assignment of all proton and carbon signals and to gain insight into the three-dimensional structure, a suite of 2D NMR experiments is essential.[1]

-

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is crucial for tracing the spin systems of the histidine and Fmoc moieties.

-

TOCSY (Total Correlation Spectroscopy) : A TOCSY experiment reveals correlations between all protons within a spin system, not just those that are directly coupled.[1] This is particularly useful for identifying all the protons belonging to the histidine residue from a single cross-peak.

-

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons, providing a powerful method for assigning the ¹³C spectrum based on the already assigned ¹H spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is invaluable for assigning quaternary carbons (like the C=O groups and the Aib α-carbon) and for linking different spin systems together.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by bonds. This provides crucial distance restraints for determining the three-dimensional conformation of the dipeptide in solution.

Data Analysis and Interpretation

The process of spectral analysis involves a systematic assignment of all observed NMR signals to the corresponding nuclei in the this compound molecule.

Workflow for NMR Signal Assignment

Caption: Workflow for the assignment of NMR signals.

Key Signaling Pathways and Correlations

The following diagram illustrates the key through-bond (COSY/TOCSY) and through-space (NOESY) correlations expected for this compound.

Caption: Key NMR correlations in this compound.

Conclusion

The structural characterization of this compound by NMR spectroscopy is a multi-faceted process that relies on a combination of 1D and 2D NMR experiments. While experimental data for this specific molecule is not widely published, a systematic approach based on predicted chemical shifts and standard peptide NMR protocols allows for its complete and unambiguous structural assignment. This detailed characterization is essential for ensuring the quality and consistency of this important synthetic intermediate in the pharmaceutical industry.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Fmoc-His-Aib-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of the dipeptide Fmoc-His-Aib-OH. The document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of the experimental workflow and predicted fragmentation pathways. This guide is intended to assist researchers and professionals in the fields of analytical chemistry, peptide chemistry, and drug development in the characterization of this and similar molecules.

Introduction

This compound is a protected dipeptide composed of N-terminally Fmoc-protected L-Histidine and α-aminoisobutyric acid (Aib). The analysis of such modified peptides by mass spectrometry is crucial for identity confirmation, purity assessment, and structural elucidation. Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for this purpose, providing information on the molecular weight and fragmentation pattern of the molecule. This guide will focus on the application of ESI-MS/MS for the analysis of this compound, including the trityl (Trt) protected form of Histidine, Fmoc-His(Trt)-Aib-OH. The molecular formula for Fmoc-His(Trt)-Aib-OH is C44H40N4O5 with a formula weight of 704.83 g/mol [1].

Experimental Protocols

A generalized experimental protocol for the analysis of this compound using ESI-MS/MS is detailed below. This protocol can be adapted based on the specific instrumentation available.

Sample Preparation

-

Dissolution: Dissolve the Fmoc-His(Trt)-Aib-OH sample in a suitable solvent. A common solvent choice is a mixture of acetonitrile (ACN) and water (H2O) with a small amount of formic acid (FA) to facilitate protonation. A typical starting concentration is 1 mg/mL.

-

Dilution: For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µM in a solvent compatible with ESI, such as 50:50 ACN:H2O with 0.1% FA.

-

LC-MS Analysis: For analysis by liquid chromatography-mass spectrometry (LC-MS), the sample can be injected directly onto a C18 reversed-phase column. The mobile phases would typically be:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile A gradient elution from low to high organic content is used to separate the analyte from impurities before it enters the mass spectrometer.

-

Mass Spectrometry Parameters

The following are typical starting parameters for ESI-MS/MS analysis on a quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 - 4.5 kV |

| Cone Voltage | 20 - 40 V |

| Source Temperature | 100 - 150 °C |

| Desolvation Gas Flow | 600 - 800 L/hr |

| Desolvation Temperature | 250 - 350 °C |

| MS1 Scan Range | m/z 100 - 1000 |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |

| Collision Gas | Argon |

| Collision Energy | 10 - 40 eV (ramped or set for specific precursor) |

Data Presentation

The expected mass spectral data for Fmoc-His(Trt)-Aib-OH is summarized below. The exact m/z values may vary slightly based on the instrument calibration and the adducts formed.

Expected Molecular Ions and Adducts

| Ion Species | Formula | Calculated m/z |

| [M+H]+ | [C44H41N4O5]+ | 705.31 |

| [M+Na]+ | [C44H40N4O5Na]+ | 727.29 |

| [M+K]+ | [C44H40N4O5K]+ | 743.26 |

Predicted Major Fragment Ions in MS/MS

The fragmentation of Fmoc-protected peptides often involves characteristic losses of the Fmoc group or its derivatives, as well as backbone cleavages to produce b- and y-type ions.

| Fragment Ion | Description | Predicted m/z |

| [M+H - Trt]+ | Loss of the trityl group | 463.20 |

| [M+H - Fmoc]+ | Loss of the Fmoc group | 483.24 |

| [Fmoc-His(Trt)]+ (b2-ion) | b2-ion containing Fmoc-His(Trt) | 619.26 |

| [Aib-OH+H]+ (y1-ion) | y1-ion containing Aib | 104.07 |

| [Fmoc-CH2]+ | Fragment from Fmoc group | 179.08 |

| [Fmoc]+ | Fmoc cation | 223.08 |

| [Trt]+ | Trityl cation | 243.12 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.

Caption: Experimental workflow for MS analysis.

Predicted Fragmentation Pathway

This diagram shows the predicted fragmentation pathway of the protonated molecular ion of Fmoc-His(Trt)-Aib-OH.

Caption: Predicted fragmentation of Fmoc-His(Trt)-Aib-OH.

References

Methodological & Application

Application Note and Protocol: Solid-Phase Synthesis of Fmoc-His(Trt)-Aib-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide Fmoc-His(Trt)-Aib-OH. The synthesis of peptides containing the sterically hindered α-aminoisobutyric acid (Aib) residue and the racemization-prone Histidine (His) residue presents unique challenges. This protocol outlines optimized conditions to achieve efficient coupling and minimize side reactions, yielding a high-purity product. The use of a trityl (Trt) protecting group for the imidazole side chain of Histidine is crucial to prevent side reactions during synthesis.

Challenges in Synthesis

The synthesis of peptides containing Aib and His residues requires careful optimization of coupling and deprotection steps.[1][2][3]

-

Steric Hindrance of Aib: The α,α-disubstituted nature of Aib creates significant steric hindrance, which can lead to incomplete coupling reactions.[1][4][5] To overcome this, forcing conditions such as the use of potent coupling reagents, elevated temperatures, and/or extended reaction times are often necessary.[2][6][7] Microwave-assisted SPPS has been shown to be particularly effective in driving these difficult couplings to completion.[1][8]

-

Histidine Racemization: The imidazole ring of the Histidine side chain can act as a base, catalyzing the abstraction of the α-proton and leading to racemization during activation and coupling.[9] The use of the trityl (Trt) protecting group on the imidazole nitrogen helps to mitigate this issue.[10]

Experimental Protocol

This protocol is designed for manual solid-phase peptide synthesis on a 0.1 mmol scale.

1. Resin Selection and Preparation

-

Resin: 2-Chlorotrityl chloride (2-CTC) resin is recommended for the synthesis of C-terminal acid peptides, as it allows for mild cleavage conditions that keep the side-chain protecting groups intact if desired.

-

Procedure:

-

Swell 2-CTC resin (1.0 g, loading capacity ~0.1 mmol/g) in dichloromethane (DCM, 10 mL) for 1 hour in a reaction vessel.

-

Drain the DCM.

-

2. Loading of the First Amino Acid (Fmoc-Aib-OH)

-

Reagents:

-

Fmoc-Aib-OH (2 equivalents relative to resin loading)

-

Diisopropylethylamine (DIPEA) (4 equivalents relative to resin loading)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve Fmoc-Aib-OH in DCM.

-

Add DIPEA to the amino acid solution.

-

Add the solution to the swelled resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.

-

Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

-

Dry the resin under vacuum.

-

3. Fmoc Deprotection

-

Reagent: 20% Piperidine in N,N-dimethylformamide (DMF).

-

Procedure:

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine/DMF solution and agitate for 15 minutes.

-

Drain the solution and wash the resin sequentially with DMF (5x) and DCM (3x).

-

4. Coupling of the Second Amino Acid (Fmoc-His(Trt)-OH)

-

Reagents:

-

Fmoc-His(Trt)-OH (3 equivalents)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (2.9 equivalents)

-

Diisopropylethylamine (DIPEA) (6 equivalents)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

In a separate vial, dissolve Fmoc-His(Trt)-OH and HATU in DMF.

-

Add DIPEA to the solution to pre-activate the amino acid for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 2-4 hours. A longer coupling time may be required due to the steric hindrance of the N-terminal Aib residue.[6]

-

Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

Wash the resin sequentially with DMF (5x) and DCM (3x).

-

5. Cleavage of the Dipeptide from the Resin

-

Reagent: Cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).[11]

-

Procedure:

-

Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin in a fume hood. The yellow color of the solution is due to the release of the trityl cation.[12][13]

-

Agitate the mixture at room temperature for 2-3 hours.[11]

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Concentrate the TFA solution under a gentle stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

6. Purification and Characterization

-

Purification: The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide should be characterized by mass spectrometry (MS) and analytical RP-HPLC to confirm its identity and purity.

Data Presentation

| Parameter | Value/Condition | Reference/Note |

| Resin | 2-Chlorotrityl chloride | Mild cleavage conditions |

| Scale | 0.1 mmol | |

| First Amino Acid | Fmoc-Aib-OH (2 eq.) | |

| Loading Base | DIPEA (4 eq.) | |

| Loading Time | 2-4 hours | |

| Deprotection Reagent | 20% Piperidine in DMF | |

| Deprotection Time | 5 min + 15 min | |

| Second Amino Acid | Fmoc-His(Trt)-OH (3 eq.) | Trityl protection for side chain |

| Coupling Reagent | HATU (2.9 eq.) | Potent coupling agent |

| Coupling Base | DIPEA (6 eq.) | |

| Coupling Time | 2-4 hours | Monitor with Kaiser test |

| Cleavage Cocktail | TFA/TIS/Water (95:2.5:2.5) | [11] |

| Cleavage Time | 2-3 hours | [11] |

Mandatory Visualization

Caption: Workflow for the solid-phase synthesis of Fmoc-His(Trt)-Aib-OH.

References

- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 3. blog.mblintl.com [blog.mblintl.com]

- 4. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]

- 7. mesalabs.com [mesalabs.com]

- 8. researchgate.net [researchgate.net]

- 9. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. chem.uci.edu [chem.uci.edu]

Application Notes and Protocols for Coupling Fmoc-His-Aib-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Coupling Fmoc-His-Aib-OH

The synthesis of peptides containing the this compound sequence via Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge due to two primary factors: the steric hindrance of the α-aminoisobutyric acid (Aib) residue and the propensity of histidine to racemize during activation. The bulky nature of Aib can impede the approach of the activated amino acid, leading to incomplete coupling and lower yields. Simultaneously, the imidazole side chain of histidine can act as an intramolecular base, catalyzing the formation of an optically inactive enolate intermediate and resulting in a loss of stereochemical integrity.

This document provides a comprehensive guide to selecting appropriate coupling reagents and optimizing protocols to successfully incorporate the this compound moiety while minimizing side reactions.

Choosing the Right Coupling Reagent: A Comparative Overview

The selection of a suitable coupling reagent is paramount for the efficient and stereochemically pure synthesis of His-Aib sequences. The ideal reagent must be highly reactive to overcome the steric hindrance of Aib, while simultaneously minimizing the risk of histidine racemization.

Key Considerations for Reagent Selection:

-

Reactivity: Uronium/aminium and phosphonium salt-based reagents are generally more reactive than carbodiimides and are often preferred for sterically hindered couplings.

-

Racemization Suppression: The addition of additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (OxymaPure) is crucial for suppressing racemization, particularly when using carbodiimide or uronium/aminium reagents. More recent developments have incorporated these additives directly into the structure of the coupling reagent.

-

Side Reactions: Guanidinylation of the free N-terminus can occur with excess uronium/aminium reagents. Pre-activation of the amino acid can mitigate this side reaction.

Quantitative Comparison of Coupling Reagents for Histidine Racemization

While specific data for the this compound coupling is limited, studies on model peptides provide valuable insights into the performance of various coupling reagents in minimizing histidine racemization. The following table summarizes the extent of racemization observed when coupling Fmoc-L-His(Trt)-OH to L-Leu-OtBu.

| Coupling Reagent | Base | D-His Isomer (%) | Reference |

| DIC/Oxyma | - | 1.8 | [1] |

| DIC/HOBt | - | 5.1 | |

| PyBOP | DIPEA | 7.9 | |

| HBTU | DIPEA | 10.3 | |

| HATU | DIPEA | 11.2 | |

| EDCI/HOBt | - | 16.2 | |

| HATU | NMM | 20.3 |

This data is based on the coupling of Fmoc-L-His(Trt)-OH with L-Leu-OtBu and serves as a comparative guide. The actual extent of racemization can vary depending on the specific sequence, reaction conditions, and pre-activation time.

Recommended Coupling Reagents for Fmoc-His(Trt)-OH

Based on available literature, the following reagents are recommended for coupling Fmoc-His(Trt)-OH, particularly in challenging sequences:

-

DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This phosphonium salt-based reagent is highly recommended for coupling racemization-prone amino acids like Fmoc-His(Trt)-OH.[2][3] It has demonstrated remarkable resistance to racemization.[3]

-

COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino)]uronium hexafluorophosphate): As a third-generation uronium reagent, COMU offers high coupling efficiency, reduced epimerization, and a better safety profile than HBTU and HATU.[4] It is particularly effective for sterically hindered couplings.[5]

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): While prone to causing some racemization with histidine, HATU's high reactivity makes it a viable option for overcoming the steric hindrance of Aib, especially when coupling times are minimized.

-

DIC/OxymaPure (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate): This combination provides a good balance of reactivity and racemization suppression.[1] OxymaPure has been shown to be superior to HOBt in minimizing racemization.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and resin. The use of Fmoc-His(Trt)-OH is assumed, as the trityl protecting group on the imidazole side chain is standard in Fmoc-SPPS to prevent side reactions.

General SPPS Workflow for Coupling

The following diagram illustrates the general workflow for a single coupling cycle in SPPS.

Caption: General workflow for a single amino acid coupling cycle in SPPS.

Protocol 1: Coupling using DEPBT

This protocol is recommended to minimize racemization of the histidine residue.

-

Resin Preparation: Swell the Aib-loaded resin in dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min).

-

Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 eq.), DEPBT (3 eq.), and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.

-

Coupling Reaction: Add the coupling solution to the resin and agitate at room temperature for 2-4 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser or TNBS test).

-

Washing: Wash the resin with DMF (5 x 1 min) and dichloromethane (DCM) (3 x 1 min).

Protocol 2: Coupling using COMU

This protocol is recommended for its high efficiency in sterically hindered couplings.

-

Resin Preparation and Fmoc Deprotection: Follow steps 1-3 from Protocol 1.

-

Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 eq.) and COMU (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated solution to the resin and agitate at room temperature for 1-2 hours. Monitor the reaction progress.

-

Washing: Follow step 6 from Protocol 1.

Protocol 3: Coupling using DIC/OxymaPure

This protocol offers a good balance between cost-effectiveness, reactivity, and low racemization.

-

Resin Preparation and Fmoc Deprotection: Follow steps 1-3 from Protocol 1.

-

Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 eq.) and OxymaPure (3 eq.) in DMF.

-

Coupling Reaction: Add the amino acid/OxymaPure solution to the resin, followed by the addition of DIC (3 eq.). Agitate at room temperature for 2-4 hours. Monitor the reaction progress.

-

Washing: Follow step 6 from Protocol 1.

Navigating the Challenges: A Logical Approach

The successful coupling of this compound requires a systematic approach to address the inherent challenges. The following diagram outlines the logical relationships and decision-making process.

Caption: Decision-making workflow for addressing challenges in this compound coupling.

Conclusion

The coupling of this compound in SPPS is a demanding but achievable synthetic step. By carefully selecting a highly reactive coupling reagent that also minimizes racemization, such as DEPBT or COMU, and by optimizing the reaction conditions, researchers can successfully synthesize peptides containing this challenging dipeptide sequence with high yield and purity. The protocols and data presented in these application notes provide a solid foundation for developing robust and efficient synthetic strategies for such complex peptides.

References

Application Notes and Protocols for the Deprotection of Fmoc-His(Trt)-Aib-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide building block, Fmoc-His(Trt)-Aib-OH, is a critical component in the synthesis of complex peptides, including therapeutic agents like Semaglutide analogues.[1][2] It incorporates the sterically hindered, helix-inducing amino acid α-aminoisobutyric acid (Aib) and a Histidine residue with a trityl (Trt) protected side chain.[3][4] The Trt group is essential for shielding the imidazole side chain of Histidine, thereby preventing common side reactions such as racemization and acylation during peptide coupling.[4][5]

Proper deprotection of this dipeptide during Solid-Phase Peptide Synthesis (SPPS) is crucial for achieving high purity and yield of the target peptide. This process occurs in two distinct stages:

-

N-terminal Fmoc Group Removal: A repetitive step during peptide chain elongation to expose the N-terminal amine for subsequent coupling.

-

Final Cleavage and Side-Chain Deprotection: A terminal step to cleave the completed peptide from the solid support and simultaneously remove the side-chain protecting groups, including the Trt group from Histidine.

These application notes provide detailed protocols and conditions for both deprotection stages, tailored for sequences incorporating the Fmoc-His(Trt)-Aib-OH moiety.

Data Summary: Reagents and Conditions

Effective deprotection requires careful selection of reagents and conditions to maximize efficiency while minimizing side reactions. The following tables summarize common reagents for both N-terminal Fmoc removal and final cleavage.

Table 1: Reagents for N-terminal Fmoc Deprotection

| Reagent | Concentration & Solvent | Typical Reaction Time | Key Considerations |

| Piperidine | 20% (v/v) in DMF | 5-20 minutes | The most common and effective reagent for Fmoc removal.[6] |

| 4-Methylpiperidine (4-MP) | 20% (v/v) in DMF | 5-20 minutes | An effective alternative to piperidine with similar efficiency.[6][7] |

| Piperazine (PZ) | 10% (w/v) in 9:1 DMF/Ethanol | 10-20 minutes | A less toxic alternative, though it may be less efficient for sterically hindered residues.[7] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-5% (v/v) in DMF | 2-10 minutes | A non-nucleophilic base useful for difficult sequences prone to aggregation; however, it may promote aspartimide formation.[5][6] |

Table 2: Common Cocktails for Final Cleavage & Trt Deprotection

| Cleavage Cocktail (Reagent) | Composition (v/v/w) | Typical Reaction Time | Suitability and Scavenger Function |

| TFA / TIS / H₂O | 95 : 2.5 : 2.5 | 2-4 hours | General Purpose. Recommended for most sequences, especially those with Trt-protected His, Asn, or Gln. TIS (Triisopropylsilane) is a scavenger that effectively captures the released trityl cations.[8] |

| Reagent K | TFA / H₂O / Phenol / Thioanisole / EDT | 82.5 : 5 : 5 : 5 : 2.5 | 2-4 hours |

| TFA / H₂O | 95 : 5 | 1-4 hours | Simple Peptides. Suitable for peptides without sensitive residues like Trp, Met, or Cys. Not recommended for Trt deprotection due to lack of specific scavengers.[4] |

| TFA / DCM / TIS | 1 : 97 : 2 | 30-60 minutes | For Very Acid-Sensitive Resins. Used for cleaving protected peptide fragments from resins like 2-Chlorotrityl.[9] |

Experimental Protocols

Protocol 1: N-terminal Fmoc Group Deprotection

This protocol details the removal of the Fmoc protecting group from the N-terminus of the peptide chain during SPPS, enabling the subsequent coupling of the next amino acid.

Materials:

-

Peptide-resin with N-terminal Fmoc protection

-

Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)[6]

-

DMF (Peptide synthesis grade)

-

Solid-Phase Peptide Synthesis vessel

-

Shaker or nitrogen bubbling system

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 x 5 mL per gram of resin).

-

Deprotection: Add the 20% piperidine/DMF solution to the resin (10 mL per gram of resin). Agitate the mixture using a shaker or by bubbling nitrogen for an initial 3 minutes.

-

Second Deprotection: Drain the deprotection solution. Add a fresh aliquot of 20% piperidine/DMF and continue agitation for an additional 10-15 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times, 5 mL per gram of resin) to ensure complete removal of piperidine and the cleaved dibenzofulvene-piperidine adduct.

-

Confirmation (Optional): Perform a colorimetric test (e.g., Kaiser test) on a small sample of beads to confirm the presence of a free primary amine, indicating successful Fmoc removal.

-

The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Protocol 2: Final Cleavage and Side-Chain Deprotection

This protocol describes the final step after peptide synthesis is complete: cleaving the peptide from the resin and removing all acid-labile side-chain protecting groups, including Trt from Histidine.

Materials:

-

Dry, fully protected peptide-resin

-

Cleavage Cocktail: TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v)

-

Cold diethyl ether (or methyl tert-butyl ether)

-

Reaction vessel (e.g., scintillation vial or round-bottom flask)

-

Centrifuge and tubes

-

Nitrogen or argon gas line

Procedure:

-

Resin Preparation: Place the dry peptide-resin (e.g., 0.1 mmol scale) into a suitable reaction vessel.

-

Adding the Cleavage Cocktail: Add the freshly prepared cleavage cocktail to the resin (approx. 5-10 mL per gram of resin). Ensure the resin is fully submerged.

-

Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

-

Peptide Filtration: Filter the reaction mixture through a syringe filter or a fritted funnel to separate the resin beads from the TFA solution containing the cleaved peptide.

-

Resin Wash: Wash the resin beads 2-3 times with a small volume of fresh TFA or dichloromethane (DCM) to recover any remaining peptide. Combine the filtrates.

-

Peptide Precipitation: In a centrifuge tube, add the combined TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form immediately.

-

Isolation: Centrifuge the mixture for 5-10 minutes at low speed to pellet the peptide. Carefully decant the ether.

-

Washing the Peptide: Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleaved protecting groups. After each wash, re-pellet the peptide by centrifugation.

-

Drying: After the final wash and decanting, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purification: The crude peptide is now ready for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagrams

Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Chemical pathways for Fmoc and side-chain deprotection.

References

- 1. chempep.com [chempep.com]

- 2. Dipeptide fragment derivative for synthesizing semaglutide and preparation method of dipeptide fragment derivative - Eureka | Patsnap [eureka.patsnap.com]

- 3. novacellbio.com [novacellbio.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. peptide.com [peptide.com]

- 6. Bot Detection [iris-biotech.de]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.uci.edu [chem.uci.edu]

- 9. peptide.com [peptide.com]

Application Notes & Protocols: Synthesis of Semaglutide using Fmoc-His-Aib-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Semaglutide is a potent glucagon-like peptide-1 (GLP-1) receptor agonist utilized in the management of type 2 diabetes and obesity. Its structure comprises a 31-amino acid peptide backbone, modified at lysine-26 with a spacer and a C18 fatty acid moiety. This modification enhances the drug's half-life, allowing for once-weekly administration. The synthesis of Semaglutide is a complex process, often accomplished through solid-phase peptide synthesis (SPPS). A key challenge in the synthesis is the prevention of racemization of the N-terminal histidine residue. The use of the dipeptide building block, Fmoc-His-Aib-OH, where Aib is aminoisobutyric acid, has been explored to mitigate this issue. These application notes provide a detailed protocol for the synthesis of Semaglutide utilizing this dipeptide fragment strategy, along with purification and characterization methods.

Data Presentation

Table 1: Purification of Synthetic Semaglutide

| Purification Step | Initial Purity (%) | Purity after Step (%) | Recovery Rate (%) | Sample Loading (% of column capacity) |

| Case 1: Low Initial Purity | ||||

| Primary Purification (C8 RP-HPLC) | 59.65 | 94.56 | 80 | 0.6 |

| Secondary Purification (C8 RP-HPLC) | 94.56 | 99.65 | 71 | 0.56 |

| Overall | 59.65 | 99.65 | 56.8 | - |

| Case 2: High Initial Purity | ||||

| Single Step Purification (C8 RP-HPLC) | 82.75 | 99.15 | 71 | 0.62 |

Data compiled from a case study on Semaglutide purification.[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Semaglutide Backbone

This protocol outlines the manual solid-phase synthesis of the Semaglutide peptide backbone on a pre-loaded Fmoc-Gly-Wang resin. The synthesis utilizes a standard Fmoc/tBu strategy, incorporating the Fmoc-His(Trt)-Aib-OH dipeptide at the N-terminus.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-protected amino acids (including side-chain protection where necessary, e.g., Pbf for Arg, Trt for Gln and His, tBu for Tyr, Ser, Thr, Asp, Glu)

-

Fmoc-His(Trt)-Aib-OH

-

Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)

-

Deprotection reagent: 20% piperidine in dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM), Methanol

-

Reagents for side chain attachment (see Protocol 2)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water

Protocol:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF in a reaction vessel for 1 hour.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

-

Pre-activate for 15-20 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the Semaglutide sequence, working from the C-terminus to the N-terminus. For the final coupling at the N-terminus, use the dipeptide Fmoc-His(Trt)-Aib-OH.

-